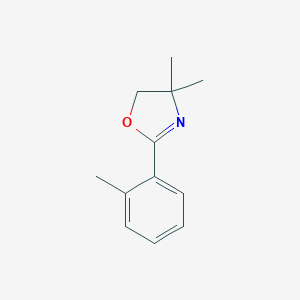
Filicol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Filicol is a synthetic polymer that is widely used in scientific research for its unique properties. It is a water-soluble, biocompatible, and biodegradable material that has been shown to have a wide range of applications in various fields of research.
作用機序
The mechanism of action of Filicol depends on its specific application. In drug delivery, Filicol acts as a carrier for the drug and releases it in a controlled manner. The release rate of the drug can be controlled by modifying the properties of Filicol such as the degree of crosslinking and the swelling behavior.
In tissue engineering, Filicol acts as a scaffold material for the regeneration of tissue. The three-dimensional network structure of Filicol provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol acts as a matrix for the immobilization of enzymes and antibodies. The immobilized enzymes and antibodies can then interact with their respective substrates and analytes, leading to a measurable signal.
生化学的および生理学的効果
Filicol has been shown to have minimal toxicity and immunogenicity in vitro and in vivo studies. It has also been shown to have minimal inflammatory response and good biocompatibility with various cell types. However, the biochemical and physiological effects of Filicol depend on its specific application and the properties of the material.
実験室実験の利点と制限
Filicol has several advantages for lab experiments such as its high water solubility, biocompatibility, and biodegradability. It is also easy to modify the properties of Filicol to achieve specific requirements for different experiments. However, Filicol also has limitations such as its relatively low mechanical strength and the difficulty of controlling the release rate of drugs.
将来の方向性
Filicol has a wide range of potential applications in various fields of scientific research. Some of the future directions for Filicol include the development of new drug delivery systems with improved release profiles, the development of new scaffold materials for tissue engineering, and the development of new biosensors with improved sensitivity and specificity. Further research is needed to fully understand the properties and potential applications of Filicol.
合成法
Filicol is synthesized by the polymerization of N-isopropylacrylamide and N-isopropylmethacrylamide monomers with a crosslinker such as N,N'-methylenebisacrylamide. The resulting polymer has a three-dimensional network structure with a high degree of crosslinking. The synthesis method of Filicol is relatively simple and can be easily modified to achieve different properties such as swelling behavior, mechanical strength, and degradation rate.
科学的研究の応用
Filicol has been used in various fields of scientific research such as drug delivery, tissue engineering, and biosensors. In drug delivery, Filicol has been used as a carrier for various drugs such as anticancer drugs, antibiotics, and insulin. Its unique properties such as high water solubility, biocompatibility, and biodegradability make it an ideal candidate for drug delivery applications.
In tissue engineering, Filicol has been used as a scaffold material for the regeneration of various tissues such as bone, cartilage, and skin. Its three-dimensional network structure provides a suitable environment for cell growth and proliferation, and its biodegradability allows for the gradual replacement of the scaffold with new tissue.
In biosensors, Filicol has been used as a matrix for the immobilization of enzymes and antibodies. Its high water solubility and biocompatibility make it an ideal material for the development of biosensors for various applications such as glucose monitoring and disease diagnosis.
特性
CAS番号 |
117925-32-3 |
|---|---|
製品名 |
Filicol |
分子式 |
C22H32ClN |
分子量 |
345.9 g/mol |
IUPAC名 |
[4-[4-(2-ethylphenyl)butan-2-yl]phenyl]methyl-trimethylazanium;chloride |
InChI |
InChI=1S/C22H32N.ClH/c1-6-20-9-7-8-10-22(20)14-11-18(2)21-15-12-19(13-16-21)17-23(3,4)5;/h7-10,12-13,15-16,18H,6,11,14,17H2,1-5H3;1H/q+1;/p-1 |
InChIキー |
HPBMDOORCPCYGX-UHFFFAOYSA-M |
SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
正規SMILES |
CCC1=CC=CC=C1CCC(C)C2=CC=C(C=C2)C[N+](C)(C)C.[Cl-] |
同義語 |
filicol |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



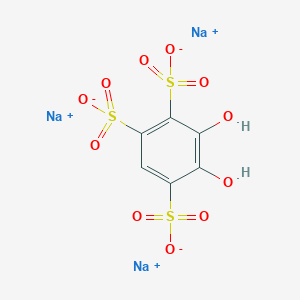
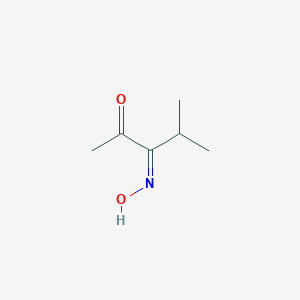
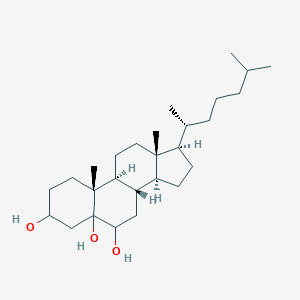
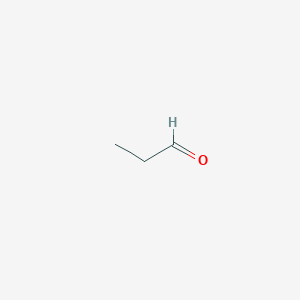
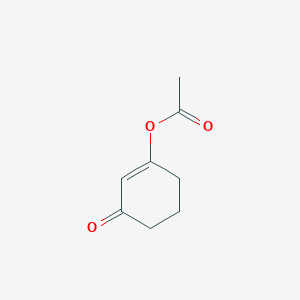
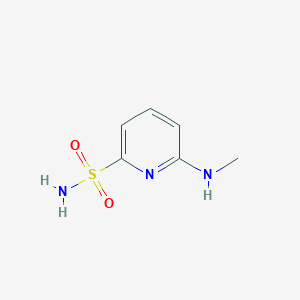
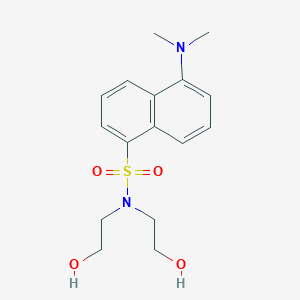
![2-isopropyl-2H-pyrrolo[3,4-c]pyridine](/img/structure/B47426.png)
![4-Iminopyrido[2,1-h]pteridin-6-ol](/img/structure/B47429.png)
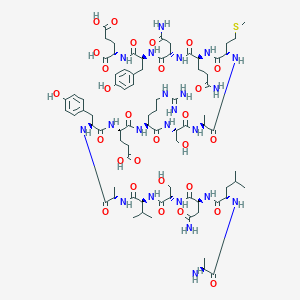
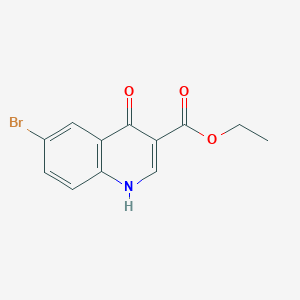
![6,8-Dihydro-5H-imidazo[5,1-c][1,4]oxazine](/img/structure/B47435.png)
